molecular formula C7H13NOS B14491595 O-Ethyl (2-methylprop-2-en-1-yl)carbamothioate CAS No. 64454-48-4

O-Ethyl (2-methylprop-2-en-1-yl)carbamothioate

Cat. No.: B14491595
CAS No.: 64454-48-4
M. Wt: 159.25 g/mol
InChI Key: PHBNGNFQMJJFKH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Ethyl (2-methylprop-2-en-1-yl)carbamothioate typically involves the reaction of 2-methylprop-2-en-1-ol with ethyl isothiocyanate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the carbamothioate linkage .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

O-Ethyl (2-methylprop-2-en-1-yl)carbamothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

O-Ethyl (2-methylprop-2-en-1-yl)carbamothioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of O-Ethyl (2-methylprop-2-en-1-yl)carbamothioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in target organisms. This inhibition is often achieved through the formation of covalent bonds with the active site of the enzyme, rendering it inactive .

Comparison with Similar Compounds

Similar Compounds

    O-Ethyl (2-methylprop-2-en-1-yl)phenylcarbamothioate: Similar in structure but with a phenyl group instead of an ethyl group.

    O-Ethyl (2-methyl-2-propanyl)carbamothioate: Similar but with a different alkyl group.

Uniqueness

O-Ethyl (2-methylprop-2-en-1-yl)carbamothioate is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

64454-48-4

Molecular Formula

C7H13NOS

Molecular Weight

159.25 g/mol

IUPAC Name

O-ethyl N-(2-methylprop-2-enyl)carbamothioate

InChI

InChI=1S/C7H13NOS/c1-4-9-7(10)8-5-6(2)3/h2,4-5H2,1,3H3,(H,8,10)

InChI Key

PHBNGNFQMJJFKH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=S)NCC(=C)C

Origin of Product

United States

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